molecular formula C25H36O6 B13441012 [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B13441012
M. Wt: 432.5 g/mol
InChI Key: BMCQMVFGOVHVNG-MGWQFENUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate is a complex organic compound with significant biological and chemical properties. This compound is part of the steroid family and is known for its intricate structure and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable, ensuring consistent quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its role in various biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its biological activity.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact pathways depend on the context of its use, whether in biological research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate lies in its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18+,19-,22-,23-,24-,25+/m0/s1

InChI Key

BMCQMVFGOVHVNG-MGWQFENUSA-N

Isomeric SMILES

CCCC(=O)O[C@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO

Origin of Product

United States

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